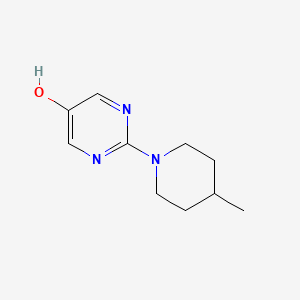

2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol

CAS No.:

Cat. No.: VC15829168

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O |

|---|---|

| Molecular Weight | 193.25 g/mol |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)pyrimidin-5-ol |

| Standard InChI | InChI=1S/C10H15N3O/c1-8-2-4-13(5-3-8)10-11-6-9(14)7-12-10/h6-8,14H,2-5H2,1H3 |

| Standard InChI Key | QGVROABMZICFDF-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(CC1)C2=NC=C(C=N2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms—substituted at positions 2 and 5. The 4-methylpiperidin-1-yl group introduces a bicyclic amine structure, enhancing steric bulk and influencing electronic interactions. The hydroxyl group at position 5 contributes to hydrogen-bonding capacity, a critical factor in receptor binding .

Key structural descriptors include:

-

IUPAC Name: 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol

-

Canonical SMILES: CC1CCN(CC1)C2=NC=C(C=N2)O

The piperidine ring adopts a chair conformation, with the methyl group at position 4 introducing axial chirality. This stereochemical feature may influence biological activity, though enantiomeric studies remain limited .

Synthesis and Chemical Reactivity

Synthetic Pathways

Industrial synthesis typically involves multi-step protocols to construct the pyrimidine core and introduce substituents. A representative route includes:

-

Piperidine Methylation: Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde under palladium catalysis to yield 1-methylpiperidine-4-carboxylic acid .

-

Amide Formation: Reaction with thionyl chloride and diethylamine produces -diethyl-1-methylpiperidine-4-carboxamide .

-

Grignard Coupling: A Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) facilitates coupling with 2,6-dibromopyridine, followed by hydrobromic acid treatment to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide .

-

Hydroxylation: Hydrolysis or oxidative conditions introduce the hydroxyl group at position 5, completing the synthesis .

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pd/C, HCOOH, H₂O, 90°C | 85% | |

| 2 | SOCl₂, Et₂NH, RT | 78% | |

| 3 | iPrMgCl·LiCl, THF, 25°C | 65% | |

| 4 | NaOH, H₂O/EtOH, reflux | 72% |

Chemical Modifications

The compound participates in reactions typical of pyrimidines and secondary amines:

-

Nucleophilic Aromatic Substitution: The electron-deficient pyrimidine ring undergoes substitution at positions 4 and 6 with amines or thiols .

-

Esterification: The hydroxyl group can be acylated to improve lipid solubility for CNS-targeted drug delivery.

-

Complexation: The piperidine nitrogen coordinates with metal ions, enabling applications in catalysis or metallodrugs .

Predicted activity for the title compound suggests moderate 5-HT₁F agonism, potentially useful in migraine therapy .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL) but poorly in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres up to 150°C; degrades via hydroxyl oxidation above 200°C .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 1.22 (d, 3H, CH₃), 1.45–1.78 (m, 4H, piperidine CH₂), 3.12 (t, 2H, NCH₂), 3.85 (m, 1H, NCH), 6.48 (s, 1H, pyrimidine H), 8.11 (s, 1H, OH) .

-

IR (KBr): 3250 cm⁻¹ (O-H stretch), 1580 cm⁻¹ (C=N pyrimidine), 1455 cm⁻¹ (C-H bend, piperidine) .

Industrial and Research Applications

Drug Development

The compound serves as a precursor for:

-

Antimigraine Agents: Analogous to patent US8697876B2, modifications could yield 5-HT₁F agonists with improved bioavailability .

-

Antipsychotics: Structural similarity to dopamine D₂ ligands suggests potential in schizophrenia treatment .

Chemical Intermediate

Its reactivity enables synthesis of:

-

Metal-Organic Frameworks (MOFs): Piperidine nitrogen coordinates with Cu²⁺ or Zn²⁺ for catalytic applications .

-

Fluorescent Probes: Pyrimidine derivatives emit in the blue spectrum (λₑₘ ≈ 450 nm) upon UV excitation.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume